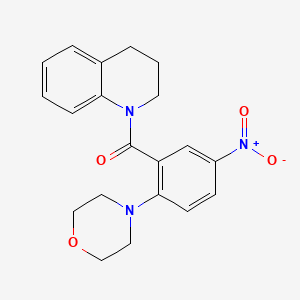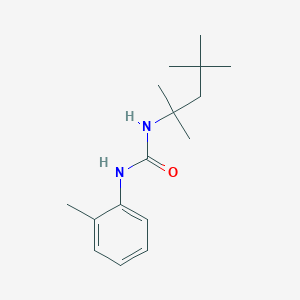
3,4-dihydro-2H-quinolin-1-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone
Overview
Description
1-[2-(4-Morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a morpholine ring, a nitrobenzoyl group, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of a benzoyl precursor followed by the introduction of the morpholine ring through nucleophilic substitution. The tetrahydroquinoline core can be constructed via cyclization reactions involving appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the morpholine ring.
Scientific Research Applications
1-[2-(4-Morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the morpholine ring can interact with various enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
- 4-(4-Morpholinyl)benzaldehyde
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
Uniqueness: 1-[2-(4-Morpholinyl)-5-nitrobenzoyl]-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of functional groups and structural features. The presence of both a nitrobenzoyl group and a morpholine ring in a tetrahydroquinoline framework provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-20(22-9-3-5-15-4-1-2-6-18(15)22)17-14-16(23(25)26)7-8-19(17)21-10-12-27-13-11-21/h1-2,4,6-8,14H,3,5,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXISSRGVUGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,5-dioxo-3-phenyl-1-imidazolidinyl)acetate](/img/structure/B4229942.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4229949.png)
![Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4229954.png)
![4-tert-butyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B4229960.png)
![2-fluoro-N-{[5-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4229971.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4229988.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide](/img/structure/B4229994.png)
![N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide](/img/structure/B4229997.png)
![5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4230006.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4230012.png)
![METHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4230019.png)

